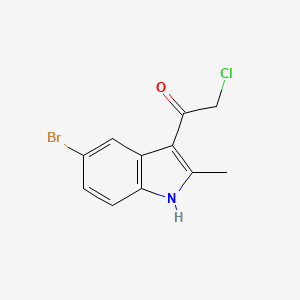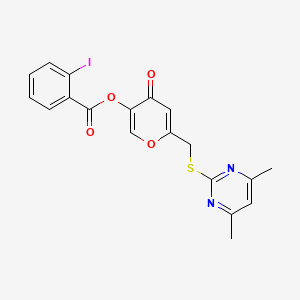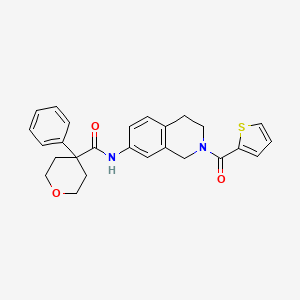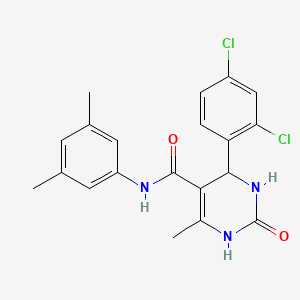
1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide is a complex organic compound featuring an indole moiety, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced carboxamide derivatives, and substituted indole derivatives.
Applications De Recherche Scientifique
1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used as a lead compound in the development of new pharmaceuticals.
Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
Indomethacin
Tryptophan
Serotonin
Melatonin
Propriétés
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-11-17(13-7-3-4-8-14(13)22-11)18(24)20(26)23-15-9-5-2-6-12(15)10-16(23)19(21)25/h2-9,16,22H,10H2,1H3,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWCYNMGNNRJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)
![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)
![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)


![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)

![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)
